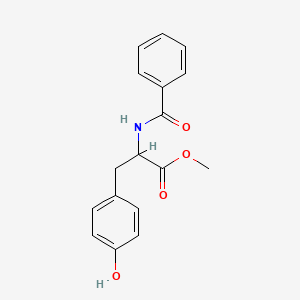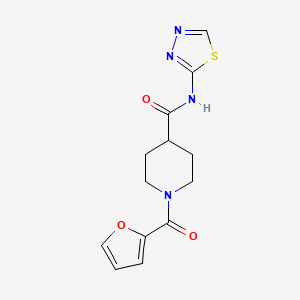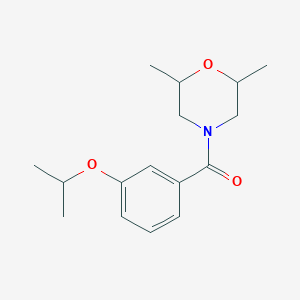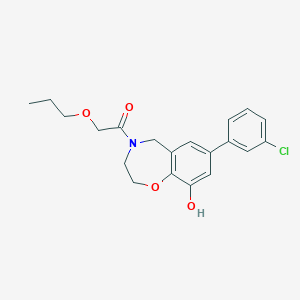![molecular formula C19H14F2N2OS B5335493 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential application in cancer treatment. FLT3 is a protein that is commonly found on the surface of leukemia cells, and its overexpression is associated with a poor prognosis. FLT3 inhibitors, such as this compound, have been developed to target FLT3 and inhibit its activity, thereby slowing down the growth and proliferation of leukemia cells.
作用機序
The mechanism of action of 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide involves the inhibition of this compound, a protein that is commonly overexpressed on the surface of leukemia cells. This compound plays a key role in the growth and proliferation of leukemia cells, and its inhibition by this compound inhibitors such as this compound leads to the suppression of leukemia cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of leukemia cells by suppressing this compound activity. In vivo studies have shown that this compound inhibitors, including this compound, can also inhibit the growth and proliferation of leukemia cells in animal models.
実験室実験の利点と制限
The advantages of using 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide in lab experiments include its specificity for this compound, its effectiveness in inhibiting this compound activity, and its potential application in cancer treatment. However, limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
For the research on 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide include the development of more potent and selective this compound inhibitors, the evaluation of the safety and efficacy of this compound inhibitors in clinical trials, and the investigation of the potential application of this compound inhibitors in combination with other cancer therapies. Additionally, further research is needed to determine the optimal dosing and administration of this compound inhibitors, as well as their potential long-term effects on patients.
合成法
The synthesis of 3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide involves several steps, including the reaction of 2-fluoroaniline with 4-(4-fluorophenyl)-5-methyl-2-thiocyanatothiazole to form 3-(2-fluorophenyl)-N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)acrylamide. This intermediate is then treated with acetic anhydride to form this compound.
科学的研究の応用
3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide has been extensively studied for its potential application in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This compound inhibitors have been shown to be effective in inhibiting the growth and proliferation of leukemia cells both in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound inhibitors, including this compound, in the treatment of AML and ALL.
特性
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2OS/c1-12-18(14-6-9-15(20)10-7-14)23-19(25-12)22-17(24)11-8-13-4-2-3-5-16(13)21/h2-11H,1H3,(H,22,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKXHNTHVXARE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
![2-[5-(4-sec-butoxy-3-chloro-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5335416.png)
![N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5335423.png)



![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)
![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)
![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)

![ethyl [2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5335491.png)

